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Casein acid hydrolysate - 65072-00-6

Casein acid hydrolysate

Catalog Number: EVT-6727500
CAS Number: 65072-00-6
Molecular Formula: C21H41N5O11
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Casein acid hydrolysate is a product derived from the enzymatic hydrolysis of casein, a major protein found in milk. This compound is characterized by its diverse peptide composition, which results from the breakdown of casein into smaller peptides through the action of proteolytic enzymes. Casein acid hydrolysate is utilized in various scientific and industrial applications due to its functional properties, including its potential health benefits.

Source

Casein is primarily sourced from cow's milk, where it constitutes approximately 80% of the total protein content. The hydrolysis process typically involves the use of specific enzymes that cleave the peptide bonds within the casein structure, resulting in a mixture of peptides with varying lengths and functional properties.

Classification

Casein acid hydrolysate can be classified based on its peptide size and functional characteristics:

  • Peptide Size: Hydrolysates can be categorized into fractions based on the number of amino acids they contain, such as large peptides (more than 7 amino acids), medium-sized peptides (4 to 7 amino acids), and small peptides (2 to 3 amino acids).
  • Functional Properties: Hydrolysates are also classified according to their emulsifying, foaming, and solubility properties, which are influenced by the degree of hydrolysis and the specific enzymes used during processing.
Synthesis Analysis

Methods

The synthesis of casein acid hydrolysate involves several key steps:

  1. Preparation of Casein Solution: A solution of casein is prepared in a buffer solution, typically at a neutral pH.
  2. Enzymatic Hydrolysis: Various proteases such as trypsin, subtilisin, and flavourzyme are added to the casein solution at specific enzyme-to-substrate ratios. The reaction conditions (temperature and time) are optimized to achieve the desired degree of hydrolysis.
  3. Stopping the Reaction: After the desired hydrolysis time, the reaction is halted by heating or adjusting pH.

Technical Details

The degree of hydrolysis is often monitored using methods like spectrophotometry or chromatography. Techniques such as size-exclusion chromatography and reversed-phase chromatography are employed to analyze and separate the resulting peptides based on their size and hydrophobicity.

Molecular Structure Analysis

Structure

The molecular structure of casein acid hydrolysate is complex due to the presence of numerous peptide fragments resulting from hydrolysis. Each peptide can vary in length and sequence, influencing its biological activity and functional properties.

Data

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to characterize the molecular structure of peptides within casein acid hydrolysate. These methods provide insights into peptide composition, molecular weight distribution, and structural conformation.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in producing casein acid hydrolysate is the cleavage of peptide bonds by proteolytic enzymes. This reaction can be described as follows:

Casein+ProteasePeptides+Amino Acids\text{Casein}+\text{Protease}\rightarrow \text{Peptides}+\text{Amino Acids}

Technical Details

Different enzymes exhibit varying specificity for peptide bonds based on their active sites. For instance, trypsin preferentially cleaves at lysine and arginine residues, while flavourzyme has broader specificity. The choice of enzyme significantly affects the profile of resulting peptides.

Mechanism of Action

Process

The mechanism by which casein acid hydrolysate exerts its effects involves several biological pathways:

  1. Absorption: Smaller peptides are absorbed more efficiently in the gastrointestinal tract compared to intact proteins.
  2. Biological Activity: Peptides derived from casein have been shown to exhibit various bioactivities, including antihypertensive effects through angiotensin-converting enzyme inhibition.
  3. Immune Modulation: Some peptides may enhance immune responses or possess antioxidant properties.

Data

Research indicates that specific peptides derived from casein can modulate physiological responses, such as reducing inflammation or oxidative stress levels in cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Casein acid hydrolysate typically appears as a pale yellow powder or solution.
  • Solubility: It exhibits good solubility in water due to its peptide composition.

Chemical Properties

  • pH Stability: The stability of casein acid hydrolysate varies with pH; it is generally stable in neutral to slightly acidic conditions.
  • Thermal Stability: Peptides may denature at high temperatures but often retain functional properties after mild heating.

Relevant Data or Analyses

Analytical methods such as Fourier-transform infrared spectroscopy provide insights into functional groups present in casein acid hydrolysate, revealing characteristics related to protein structure and interactions with other substances.

Applications

Scientific Uses

  1. Nutritional Supplements: Casein acid hydrolysate is often used in sports nutrition products due to its high bioavailability and digestibility.
  2. Functional Foods: It can be incorporated into functional foods aimed at improving health outcomes related to muscle recovery or immune support.
  3. Pharmaceuticals: Research is ongoing into using specific bioactive peptides for therapeutic applications, such as antihypertensive agents or antioxidants.

Properties

CAS Number

65072-00-6

Product Name

Casein acid hydrolysate

IUPAC Name

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C21H41N5O11

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3

InChI Key

XZNUGFQTQHRASN-UHFFFAOYSA-N

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H](C2C(C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

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